molecular formula C9H8N2O2 B8609907 (6-cyanopyridin-2-yl)methyl Acetate

(6-cyanopyridin-2-yl)methyl Acetate

Cat. No.: B8609907
M. Wt: 176.17 g/mol
InChI Key: WAVPVOYWRJPMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Cyanopyridin-2-yl)methyl acetate (CAS: 1256813-54-3) is a pyridine derivative with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.18 g/mol . It features a pyridine ring substituted with a cyano (-CN) group at the 6-position and an acetate ester (-OAc) at the 2-methyl position. This compound is primarily used in research settings, particularly in medicinal chemistry and materials science, owing to its electron-deficient pyridine core and reactive ester functionality. Its purity in commercial supplies is typically ≥95%, with applications in synthesizing more complex heterocyclic systems .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(6-cyanopyridin-2-yl)methyl acetate

InChI

InChI=1S/C9H8N2O2/c1-7(12)13-6-9-4-2-3-8(5-10)11-9/h2-4H,6H2,1H3

InChI Key

WAVPVOYWRJPMEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC(=CC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Features Reference
(6-Cyanopyridin-2-yl)methyl Acetate 1256813-54-3 C₉H₈N₂O₂ 176.18 -CN (6), -OAc (2) High polarity, electron-withdrawing CN group
Methyl 2-(6-Chloropyridin-3-yl)acetate 197376-47-9 C₈H₈ClNO₂ 199.62 -Cl (6), -OAc (3) Chlorine enhances lipophilicity
Ethyl 2-(6-Aminopyridin-2-yl)acetate 5552-83-0 C₉H₁₂N₂O₂ 180.21 -NH₂ (6), -OAc (2) Amino group increases basicity
Ethyl 2-(6-Methylpyridin-2-yl)acetate 848093-05-0 C₁₀H₁₃NO₂ 179.22 -CH₃ (6), -OAc (2) Methyl group improves stability

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound increases electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitution reactions compared to methyl or amino substituents .
  • Molecular Weight and Polarity: The cyano derivative exhibits lower molecular weight but higher polarity than chlorinated analogs (e.g., 176.18 vs. 199.62 g/mol), influencing solubility in polar solvents .
  • Stability: Methyl and ethyl esters (e.g., Ethyl 2-(6-methylpyridin-2-yl)acetate) demonstrate greater hydrolytic stability under acidic conditions compared to cyano-substituted derivatives due to reduced electron withdrawal .

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